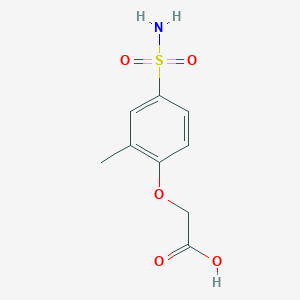

(2-Methyl-4-sulfamoyl-phenoxy)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-4-sulfamoylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-6-4-7(16(10,13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXENFHVCZIWQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Sulfamoyl Phenoxy Acetic Acid

Retrosynthetic Analysis of the (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid Scaffold

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. This process helps in identifying key bond disconnections and strategic intermediates.

Identification of Key Synthetic Intermediates

The primary disconnection in the retrosynthesis of this compound is the ether linkage, a common strategy for phenoxyacetic acids. This bond can be disconnected via a Williamson ether synthesis approach. This disconnection points to two key intermediates: a substituted phenol (B47542), specifically 2-methyl-4-sulfamoylphenol, and a two-carbon unit that can provide the acetic acid moiety, such as chloroacetic acid or a related equivalent.

Further disconnection of the 2-methyl-4-sulfamoylphenol intermediate involves breaking the carbon-sulfur bond of the sulfamoyl group and the carbon-carbon bond of the methyl group from the phenolic ring. This suggests that the synthesis can be approached by functionalizing a simpler phenol derivative. Therefore, a plausible key intermediate is 2-methylphenol (o-cresol).

Strategic Bond Disconnections and Precursor Derivatization

The strategic bond disconnections for this compound are summarized as follows:

C-O (ether) bond disconnection: This is the most logical primary disconnection, breaking the molecule into 2-methyl-4-sulfamoylphenol and an acetic acid synthon. This disconnection is based on the robust and widely used Williamson ether synthesis.

Ar-S (sulfamoyl) bond disconnection: This disconnection on the 2-methyl-4-sulfamoylphenol intermediate suggests an electrophilic aromatic substitution reaction, specifically sulfamoylation, on a 2-methylphenol precursor.

Ar-C (methyl) bond disconnection: While o-cresol (B1677501) is a readily available starting material, this disconnection could also be considered, implying a Friedel-Crafts alkylation of phenol. However, due to potential regioselectivity issues, starting with o-cresol is a more direct approach.

Based on this analysis, a forward synthesis would likely involve the formation of the phenoxyacetic acid core followed by the introduction of the sulfamoyl group, or the synthesis of the fully substituted phenol followed by the etherification reaction.

Classical and Contemporary Synthetic Approaches to this compound

The synthesis of this compound can be achieved through a multi-step process that combines classical organic reactions with modern synthetic methodologies.

Synthesis of the Phenoxy-Acetic Acid Core

The formation of the phenoxy-acetic acid core is typically achieved through the Williamson ether synthesis. miracosta.edubyjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. francis-press.com In the context of synthesizing this compound, this would involve the reaction of 2-methyl-4-sulfamoylphenol with a haloacetic acid, most commonly chloroacetic acid. ontosight.ai

The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. miracosta.edu The phenoxide then attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction to form the ether linkage. wikipedia.org

An alternative strategy involves first synthesizing (2-methyl-phenoxy)-acetic acid from o-cresol and chloroacetic acid, and then introducing the sulfamoyl group in a subsequent step. This approach may be advantageous as the starting materials are simpler and the etherification reaction is well-established with high yields. google.comgoogle.com

Table 1: Exemplary Conditions for Williamson Ether Synthesis of Phenoxyacetic Acids

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-cresol | Chloroacetic acid | KOH | Water | Not specified | - | miracosta.edu |

| Phenol | Chloroacetic acid | NaOH | Not specified | Not specified | 70-80 | ontosight.ai |

| Salicylaldehyde | Chloroacetic acid | NaOH | Not specified | Not specified | - | wikipedia.org |

| Methyl phenol | Chloroacetic acid salt | Potassium hydroxide | - | Reflux | 98 | google.com |

Introduction of the Methyl and Sulfamoyl Moieties via Selective Functionalization Reactions

The introduction of the methyl and sulfamoyl groups onto the phenoxyacetic acid backbone requires careful consideration of regioselectivity. The hydroxyl group (or the ether linkage in the phenoxyacetic acid) is an ortho-, para-directing group, which facilitates electrophilic substitution at these positions. libretexts.orglibretexts.org

Introduction of the Methyl Group: The synthesis would likely start from o-cresol (2-methylphenol), a readily available starting material, thus circumventing the need for a separate methylation step.

Introduction of the Sulfamoyl Group: The sulfamoyl group (-SO2NH2) can be introduced onto the aromatic ring via an electrophilic aromatic substitution reaction. This is typically achieved through chlorosulfonation followed by amination.

A common method for the sulfamoylation of phenols involves reacting the phenol with sulfamoyl chloride (H2NSO2Cl) in the presence of a base. acs.org Alternatively, a two-step procedure can be employed where the phenol is first treated with chlorosulfonic acid (ClSO3H) to form the corresponding sulfonyl chloride, which is then reacted with ammonia (B1221849) to yield the sulfonamide.

Given that the starting material is 2-methylphenol or (2-methyl-phenoxy)-acetic acid, the incoming sulfamoyl group would be directed to the para position relative to the activating hydroxyl or ether group, yielding the desired 4-sulfamoyl product.

Table 2: Methods for the Introduction of Sulfamoyl Groups

| Substrate | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Phenol derivatives | Sulfamoyl chloride (in situ) | Anhydrous conditions | Sulfamoylated phenol | acs.org |

| 2-aminophenol | 4-methylbenzenesulfonyl chloride | - | N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | researchgate.net |

| Alcohols | Electron-deficient aryl sulfamates | N-methylimidazole | Sulfamoylated alcohol | nih.gov |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

For the Williamson ether synthesis , key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The use of a strong base like sodium hydride in an aprotic solvent such as DMF or THF can lead to higher yields. masterorganicchemistry.com Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide and the organic haloacetic acid.

For the sulfamoylation step , the reaction conditions must be carefully controlled to avoid side reactions. The choice of solvent and base is important. For instance, the use of pyridine (B92270) as both a solvent and a base is common in reactions involving sulfonyl chlorides. The temperature should be kept low initially to control the exothermic reaction between the phenol and chlorosulfonating agent.

Table 3: Optimization Parameters for Key Synthetic Steps

| Reaction Step | Key Parameters to Optimize | Potential Improvements |

|---|---|---|

| Williamson Ether Synthesis | Base (strength and solubility), Solvent (polarity), Temperature, Reaction time, Use of phase-transfer catalysts | Increased yield, reduced reaction time, milder conditions |

| Sulfamoylation | Sulfamoylating agent (reactivity), Solvent (inertness), Base (acid scavenger), Temperature control | Improved regioselectivity, higher yield, minimized side products |

Advanced Synthetic Techniques for Analog Generation

Modern synthetic chemistry offers a range of powerful techniques to accelerate the discovery and development of novel derivatives of this compound. These methods facilitate the rapid generation of compound libraries, promote sustainable chemical practices, and allow for precise control over the three-dimensional arrangement of atoms.

Parallel Synthesis and Combinatorial Chemistry for Diverse Derivative Libraries

Parallel synthesis and combinatorial chemistry are high-throughput strategies that enable the rapid creation of large, diverse libraries of compounds from a common scaffold. For this compound, these techniques can be applied to modify the core structure at several key positions, including the carboxylic acid, the phenoxy ring, and the sulfamoyl group.

One common approach involves the solid-phase synthesis of phenoxyacetic acid derivatives. In this method, a suitable starting material is anchored to a solid support, such as a resin, and subsequent reactions are carried out in a stepwise fashion. nih.govresearchgate.netmdpi.com The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away, and allows for the automation of the synthetic process. For example, a library of amides or esters can be generated by reacting the resin-bound phenoxyacetic acid with a diverse set of amines or alcohols.

Solution-phase parallel synthesis is another valuable technique, particularly for the creation of smaller, more focused libraries. nih.gov This approach is well-suited for the derivatization of the sulfamoyl group of this compound. A library of sulfonamides can be prepared by reacting the corresponding sulfonyl chloride with a variety of primary and secondary amines in a parallel format. researchgate.net

The power of these combinatorial approaches lies in their ability to quickly generate a multitude of structurally related compounds, which can then be screened for desired properties. The design of such libraries often involves the strategic selection of building blocks to maximize structural diversity and cover a wide range of physicochemical properties.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the synthesis of this compound and its analogs, several green chemistry strategies can be employed.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgacs.orgscribd.comresearchgate.netnih.gov The synthesis of sulfonamides, a key functional group in the target molecule, can be efficiently achieved using microwave irradiation, sometimes even in the absence of a solvent. organic-chemistry.orgacs.orgscribd.comresearchgate.net This approach not only reduces energy consumption but also minimizes the use of potentially harmful solvents.

Solvent-free reactions , or reactions conducted in environmentally benign solvents like water, are another cornerstone of green chemistry. sci-hub.seresearchgate.net The synthesis of sulfonamides has been successfully demonstrated under solvent-free conditions, often with the aid of solid supports or catalysts. sci-hub.se Similarly, the synthesis of phenoxyacetic acids can be performed in aqueous media, reducing the reliance on volatile organic compounds.

Catalysis plays a crucial role in many green chemical processes by enabling reactions to proceed with higher efficiency and selectivity. The use of catalysts can reduce the amount of waste generated and allow for reactions to be carried out under milder conditions. For instance, the development of novel catalysts for the formation of the ether linkage in phenoxyacetic acids or for the sulfonylation reaction can lead to more sustainable synthetic routes.

By incorporating these green chemistry principles, the synthesis of this compound derivatives can be made more environmentally friendly and economically viable.

Stereochemical Control in Synthesis

While this compound itself is not chiral, the introduction of a substituent at the α-position of the acetic acid side chain would create a stereocenter. The control of stereochemistry is of paramount importance in the synthesis of chiral molecules, as different enantiomers can exhibit distinct biological activities.

Asymmetric synthesis aims to selectively produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For example, the stereoselective synthesis of α-aryloxypropionic acids, which are structurally related to derivatives of the target molecule, has been reported. nih.govmdpi.com These methods often involve the use of chiral ligands to control the stereochemical outcome of the reaction.

Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. wikipedia.org This can be accomplished through several methods, including:

Diastereomeric salt formation: The racemic acid can be reacted with a chiral base to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org

Chiral chromatography: The enantiomers can be separated using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). nih.gov The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation.

The ability to control the stereochemistry during the synthesis of analogs of this compound is crucial for investigating the structure-activity relationships of chiral derivatives.

Analytical Characterization Methods for Synthetic Validation

The unambiguous confirmation of the chemical structure and the assessment of the purity of synthesized compounds are critical steps in the drug discovery and development process. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. rsc.orgvu.nl For this compound, 1H NMR would show characteristic signals for the aromatic protons, the methyl group, the methylene (B1212753) protons of the acetic acid side chain, and the protons of the sulfamoyl group. researchgate.net The chemical shifts and coupling patterns of these signals would provide valuable information about the substitution pattern on the aromatic ring. 13C NMR would complement this information by showing signals for each unique carbon atom in the molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonamide, and the N-H stretches of the sulfamoyl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. rsc.orgamazonaws.com Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. The mass spectrum would show a prominent peak corresponding to the molecular ion (or protonated/deprotonated molecule), confirming the molecular weight. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information, such as the loss of SO2 from the sulfonamide group. nih.govresearchgate.net

| Spectroscopic Technique | Expected Observations for this compound |

| 1H NMR | Signals for aromatic protons, methyl group, methylene protons, and NH2 protons. |

| 13C NMR | Signals for all unique carbon atoms, including aromatic, methyl, methylene, and carbonyl carbons. |

| IR | Absorption bands for O-H, C=O, S=O, and N-H functional groups. |

| Mass Spectrometry (ESI) | Peak corresponding to the molecular weight of the compound. |

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are used to separate the components of a mixture and to determine the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of non-volatile compounds like this compound. nih.govcipac.orgnih.govnih.govresearchgate.netresearchgate.net A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable for this purpose. The purity of the compound is determined by integrating the peak area of the main component and any impurities detected, typically by UV absorbance.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. epa.govusgs.gov For the analysis of carboxylic acids like this compound, derivatization is often required to increase their volatility. A common derivatization method is the conversion of the carboxylic acid to its methyl ester. The resulting derivative can then be analyzed by GC, often with a mass spectrometer as the detector (GC-MS), to assess its purity.

| Chromatographic Technique | Application for this compound |

| HPLC | Primary method for purity determination of the non-derivatized compound. |

| GC | Purity assessment after derivatization to a more volatile ester. |

Mechanistic Investigations of Biological Interactions of 2 Methyl 4 Sulfamoyl Phenoxy Acetic Acid and Its Derivatives

Elucidation of Molecular Targets and Pathways

The primary molecular target of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is the GABAA receptor, a ligand-gated ion channel that plays a pivotal role in mediating inhibitory neurotransmission in the central nervous system. The compound exhibits a nuanced interaction with different subtypes of this receptor, which is key to its distinct pharmacological profile.

Enzyme Kinetic Studies for Inhibitory or Activating Potency

This compound acts as a positive allosteric modulator of GABAA receptors, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself. Its potency is not uniform across all GABAA receptor subtypes. It demonstrates partial agonist activity at the α2 and α3 subtypes, which are believed to be involved in anxiolysis, while acting as an antagonist at the α1 subtype, which is associated with sedation nih.govresearchgate.netresearchgate.net. This subtype selectivity is a critical aspect of its mechanism, contributing to its non-sedating anxiolytic properties nih.govmedchemexpress.com.

In functional assays, TPA-023B has been shown to antagonize the effects of other GABAA receptor modulators. For instance, it can reduce the potentiation of the GABA EC20-induced current by chlordiazepoxide in cells expressing the α1 subtype medchemexpress.com. Specifically, in the presence of 100 nM TPA-023B, the 105% potentiation of the GABA EC20 current by 3 μM chlordiazepoxide was diminished to just 8% medchemexpress.com.

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays have been instrumental in quantifying the affinity of this compound for various GABAA receptor subtypes. These studies reveal that TPA-023B is a high-affinity ligand for several of the human recombinant GABAA receptor subtypes medchemexpress.comnih.gov.

The binding affinity (Ki) of TPA-023B for different human recombinant GABAA receptor subtypes is summarized in the table below.

| GABA A Receptor Subtype | Binding Affinity (Ki) (nM) |

| α1 | 1.8 medchemexpress.comnih.gov |

| α2 | 0.73 medchemexpress.comnih.gov |

| α3 | 2 medchemexpress.comnih.gov |

| α5 | 1.1 medchemexpress.com |

| α4 and α6 containing | > 1000 medchemexpress.com |

TPA-023B also demonstrates comparable high affinity for native rat GABAA receptors in various regions of the central nervous system, with Ki values ranging from 0.32 to 0.99 nM in the cerebellum, spinal cord, and frontal cortex medchemexpress.com. In vivo binding studies in rats, using [3H]flumazenil, have shown that TPA-023B occupies GABAA receptors in a dose- and time-dependent manner nih.govmedchemexpress.com. A 50% occupancy of rat brain GABAA receptors corresponds to a plasma drug concentration of 19 ng/mL nih.govmedchemexpress.com.

Cellular Pathway Modulation Analysis (e.g., NF-κB activation)

The interaction of this compound with GABAA receptors initiates a cascade of cellular events, primarily through the modulation of chloride ion influx into neurons. By potentiating the action of GABA at α2 and α3-containing receptors, TPA-023B enhances neuronal hyperpolarization, leading to a dampening of excitatory signals. This is the fundamental mechanism behind its anxiolytic effects nih.gov.

While direct studies on the modulation of specific cellular pathways like NF-κB by TPA-023B are not extensively detailed in the provided search results, its action on GABAergic neurotransmission has broader implications for neuronal signaling and homeostasis. The anxiolytic effects observed in preclinical models are a direct consequence of this cellular pathway modulation nih.govmedchemexpress.com. The compound's ability to alleviate the tonic affective component of chronic pain in animal models further underscores its significant impact on modulating neural pathways involved in sensory and emotional processing nih.gov.

Structure-Activity Relationship (SAR) Studies of the this compound Scaffold

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of new analogs with improved therapeutic profiles.

Systematic Modification Strategies for SAR Elucidation

A hypothetical systematic modification strategy for elucidating the SAR of this scaffold would involve:

Modification of the phenoxy-acetic acid moiety: Altering the length and acidity of the acetic acid chain could influence binding affinity and pharmacokinetic properties.

Substitution on the phenyl ring: Varying the position and nature of the methyl and sulfamoyl groups would likely have a significant impact on receptor interaction and selectivity. For instance, exploring different alkyl groups in place of the methyl group or modifying the sulfamoyl group could reveal key structural requirements for activity at different GABAA receptor subtypes.

Introduction of additional substituents: Adding other functional groups to the phenyl ring could further probe the steric and electronic requirements of the binding site.

Such studies would be essential to map the pharmacophore and identify which structural features are critical for the desired partial agonist activity at α2/α3 subtypes and antagonist activity at the α1 subtype.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Specific QSAR models for the this compound scaffold are not publicly available based on the performed searches. However, QSAR is a powerful computational tool used in drug discovery to develop mathematical models that relate the chemical structure of compounds to their biological activity.

For the this compound scaffold, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of analogs would be synthesized with systematic structural variations, and their binding affinities and functional activities at different GABAA receptor subtypes would be determined experimentally.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

A validated QSAR model could then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of new compounds with potentially enhanced potency and selectivity. General QSAR models have been developed for other classes of GABAA receptor modulators, and these often highlight the importance of specific electronic and steric features for receptor interaction youtube.comresearchgate.net.

Conformational Analysis and its Influence on Biological Profiles

No studies detailing the three-dimensional arrangement of this compound or the influence of its spatial conformation on its biological activity could be identified. Conformational analysis is crucial for understanding how a molecule interacts with biological targets, as the specific shape and orientation of its functional groups determine its binding affinity and efficacy. Without experimental or computational data, any discussion on the stable conformations of this compound and their relationship to its potential biological effects would be purely speculative.

Computational and Theoretical Chemistry Applications to 2 Methyl 4 Sulfamoyl Phenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic properties of organic molecules. pulsus.com This method is based on the principle that the energy of a molecule can be determined from its electron density. For (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid, DFT is used to perform geometry optimization, which locates the minimum energy conformation of the molecule. This process provides detailed information about bond lengths, bond angles, and dihedral angles.

The potential energy surface of the molecule can also be explored using DFT. By systematically changing the geometry, for instance, by rotating around a specific bond, the corresponding energy changes can be calculated. This allows for the identification of stable conformers and the energy barriers between them. For example, studies on similar phenoxyacetic acid derivatives have utilized DFT to determine the most stable conformations. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ether) | 1.37 Å |

| C=O (carboxyl) | 1.21 Å | |

| S=O (sulfamoyl) | 1.45 Å | |

| S-N (sulfamoyl) | 1.63 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| O=C-O (carboxyl) | 124.0° | |

| O=S=O (sulfamoyl) | 120.0° | |

| Dihedral Angle | C-C-O-C (ether linkage) | 15.0° |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.

Computational methods, particularly DFT, are also employed to predict various spectroscopic properties of this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Vibrational Spectroscopy (FT-IR and FT-Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be predicted. These frequencies correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. The calculated spectra for both monomeric and dimeric forms of similar carboxylic acids have been shown to correlate well with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. researchgate.net These calculations provide theoretical chemical shift values that can be compared with experimental data to aid in the assignment of signals to specific atoms in the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| FT-IR | C=O stretch (carboxyl) | 1720 |

| O-H stretch (carboxyl) | 3450 | |

| SO₂ stretch (sulfamoyl) | 1350 (asymmetric), 1160 (symmetric) | |

| ¹³C NMR | C=O (carboxyl) | 175.0 |

| Aromatic C-S | 140.0 | |

| CH₂ (acetic acid) | 65.0 | |

| ¹H NMR | O-H (carboxyl) | 12.0 |

| Aromatic CH | 7.0 - 7.8 | |

| CH₂ (acetic acid) | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of this compound in a more complex environment, such as in the presence of a biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg In the context of this compound, docking can be used to predict its binding mode within the active site of a target protein. This method is crucial in drug discovery and design for identifying potential drug candidates. mdpi.com

The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a scoring function that estimates the binding affinity. The results provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value/Residues |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Arg120, Gln75 |

| Hydrophobic Interactions | Leu35, Val52, Ile100 |

| Electrostatic Interactions | Asp118 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. journalcra.com For the this compound-protein complex predicted by molecular docking, an MD simulation can be performed to assess the stability of the binding pose and to explore the conformational changes in both the ligand and the protein.

Table 4: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Simulation Time (ns) | Ligand RMSD (Å) from initial pose | Number of Ligand-Protein Hydrogen Bonds |

| 0 | 0.0 | 3 |

| 10 | 1.2 | 2 |

| 20 | 1.5 | 3 |

| 30 | 1.4 | 2 |

| 40 | 1.6 | 2 |

| 50 | 1.5 | 3 |

Note: The data in this table is hypothetical and for illustrative purposes, showing a stable binding pose with minor fluctuations.

In cases where the three-dimensional structure of the target protein for this compound has not been experimentally determined, homology modeling can be used to build a theoretical model. researchgate.net This method relies on the principle that proteins with similar sequences adopt similar structures. bonvinlab.org

The process of homology modeling involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein. nih.gov The sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the coordinates of the template's backbone. researchgate.net The resulting model is then refined and validated using various computational tools to ensure its quality. nih.gov

Table 5: Key Steps and Quality Assessment in a Hypothetical Homology Modeling Workflow

| Step | Description | Quality Metric/Tool |

| Template Identification | Searching a database (e.g., PDB) for proteins with similar sequences. | Sequence Identity (>30%) |

| Sequence Alignment | Aligning the target and template sequences to identify conserved regions. | Alignment Score |

| Model Building | Generating the 3D coordinates of the target based on the template. | Software like MODELLER |

| Loop Modeling | Building the structures of loop regions that differ between the target and template. | Loop Refinement Algorithms |

| Model Refinement | Optimizing the side-chain conformations and overall geometry. | Energy Minimization |

| Model Validation | Assessing the stereochemical quality of the final model. | Ramachandran Plot Analysis |

Note: The data in this table outlines a general workflow and is for illustrative purposes.

Chemoinformatics and Data Mining in this compound Research

Chemoinformatics and data mining have become indispensable tools in modern drug discovery and development, offering the potential to significantly accelerate the identification and optimization of novel therapeutic agents. In the context of research on this compound and its analogues, these computational approaches can be pivotal in navigating the vast chemical space to uncover molecules with desired biological activities and favorable pharmacokinetic profiles. By leveraging large chemical and biological datasets, researchers can build predictive models, screen virtual libraries, and prioritize compounds for synthesis and experimental testing, thereby saving considerable time and resources.

Database Screening and Virtual Library Design

Database screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is fundamental in hit identification, the initial stage of drug discovery. For a compound like this compound, virtual screening can be employed to explore how modifications to its structure might enhance its biological activity.

The process often begins with the creation of a pharmacophore model based on the known active ligands of a target or the structure of the target's binding site. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Large chemical databases, such as ZINC, PubChem, or commercial collections, can then be computationally screened to find molecules that match this pharmacophore.

Furthermore, virtual library design allows for the systematic exploration of chemical space around a core scaffold like this compound. By defining various reaction chemistries and a set of building blocks, vast libraries of virtual compounds can be generated. These libraries can then be filtered based on calculated physicochemical properties to ensure drug-likeness, for instance, by applying Lipinski's Rule of Five. The remaining compounds can be docked into the active site of a target protein to predict their binding affinity and orientation.

For example, in research on related sulfonamide derivatives, virtual screening has been used to identify novel inhibitors of specific enzymes. A hypothetical virtual library based on the this compound scaffold could be designed by introducing various substituents at different positions on the aromatic ring or by modifying the acetic acid moiety.

Table 1: Illustrative Virtual Library Design Based on the this compound Scaffold

| Scaffold Position for Modification | Example Building Blocks | Number of Virtual Compounds Generated |

| Amide of the Acetic Acid | Primary and secondary amines | >10,000 |

| Substituents on the Aromatic Ring | Halogens, alkyl groups, nitro groups | >5,000 |

| Sulfonamide Group | Alkyl and aryl substituents | >7,500 |

This table is for illustrative purposes to demonstrate the concept of virtual library design.

Predictive Modeling for Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Predictive modeling in chemoinformatics aims to develop mathematical models that can predict the biological activity and ADMET properties of chemical compounds. These models are typically built using machine learning algorithms trained on datasets of compounds with known experimental values.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, for instance. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of related compounds and then using statistical methods to correlate these descriptors with their measured biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds.

In silico ADMET prediction is another critical application of predictive modeling. The ADMET properties of a drug candidate are crucial for its success in clinical trials. Early assessment of these properties can help to identify and eliminate compounds that are likely to fail due to poor pharmacokinetics or toxicity. A variety of computational models are available to predict key ADMET parameters. For instance, in silico models can predict properties like aqueous solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for cardiotoxicity (e.g., hERG inhibition). nih.gov

For a molecule like this compound, a range of ADMET properties can be calculated using various online tools and software packages. These predictions, while not a substitute for experimental validation, provide valuable insights during the early stages of drug discovery.

Table 2: Hypothetical In Silico ADMET Prediction for this compound

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability (logPapp in 10^-6 cm/s) | 0.85 | Moderately permeable |

| Human Intestinal Absorption (%) | 92% | Well absorbed |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration (logBB) | -0.75 | Low penetration |

| Plasma Protein Binding (%) | 95% | Highly bound |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

| AMES Mutagenicity | Non-mutagen | Unlikely to be mutagenic |

This table contains hypothetical data for illustrative purposes and does not represent experimentally verified values.

By integrating these chemoinformatic and data mining approaches, research into this compound and its derivatives can be guided in a more rational and efficient manner, ultimately increasing the probability of discovering novel and effective therapeutic agents.

Advanced Research Concepts and Methodological Innovations for 2 Methyl 4 Sulfamoyl Phenoxy Acetic Acid

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at identifying novel chemotypes with improved properties while retaining or enhancing biological activity. nih.gov These approaches are valuable for expanding intellectual property, overcoming liabilities of a lead compound, and exploring new chemical space. nih.govspirochem.com

The rational design of new analogs of (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid would involve the systematic modification of its core structure. The phenoxy-acetic acid framework serves as the primary scaffold, which can be replaced with alternative structures that maintain the spatial arrangement of key functional groups.

Bioisosteric Replacement: A key tactic is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. drughunter.com For the carboxylic acid moiety, which is often associated with poor membrane permeability and metabolic instability, several bioisosteric replacements could be considered. drughunter.comnih.gov These replacements can alter acidity, lipophilicity, and metabolic stability.

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: This acidic heterocycle is a well-established carboxylic acid surrogate. drughunter.comresearchgate.net

Acylsulfonamides: These can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid. researchgate.net

Hydroxamic acids

Trifluoromethyl ketones: Under physiological conditions, these can exist in a hydrated form that is bioisosteric with a carboxylic acid. nih.govnih.gov

Similarly, the sulfamoyl group (-SO₂NH₂) can be replaced with other hydrogen bond donors and acceptors to probe structure-activity relationships (SAR).

Scaffold Hopping: This strategy involves a more drastic change, replacing the central phenoxy ring with other cyclic systems (e.g., heterocyclic rings) to create entirely new molecular frameworks. nih.gov The goal is to present the key pharmacophoric elements—the acidic group, the sulfamoyl substituent, and the methyl group—in a similar three-dimensional orientation but on a novel core structure. This can lead to the discovery of compounds with completely different physicochemical properties but similar biological activity. nih.gov

Below is a table of hypothetical analogs designed through these principles.

| Compound Name | Modification Strategy | Rationale |

| 5-(2-Methyl-4-sulfamoyl-phenoxymethyl)-1H-tetrazole | Bioisosteric Replacement | Replace carboxylic acid with a tetrazole to potentially improve metabolic stability and alter pharmacokinetic profile. drughunter.comresearchgate.net |

| N-{[ (2-Methyl-4-sulfamoyl-phenoxy)-acetyl]}-methanesulfonamide | Bioisosteric Replacement | Replace carboxylic acid with an acylsulfonamide to modulate acidity and receptor interactions. researchgate.net |

| 2-(1-Methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid | Scaffold Hopping | Replace the phenoxy ring with a pyrrole (B145914) scaffold to explore novel chemical space and intellectual property. uni.lu |

| (2-Methyl-4-thioureido-phenoxy)-acetic acid | Bioisosteric Replacement | Replace the sulfamoyl group with a thiourea (B124793) to alter hydrogen bonding capacity and electronic properties. |

Any proposed analog from scaffold hopping or bioisosteric replacement requires rigorous validation.

Computational Validation:

Molecular Docking: If a biological target is known, docking studies can predict the binding poses and affinities of the new analogs within the target's active site. This helps prioritize which compounds to synthesize.

Pharmacophore Modeling: A 3D pharmacophore model can be built based on the parent compound. New scaffolds are then filtered based on their ability to match the key features of the pharmacophore.

In Silico ADME/T Prediction: Computational tools can estimate the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of the designed analogs, helping to flag potential liabilities early in the design process.

Experimental Validation:

Synthesis: The prioritized analogs must be chemically synthesized. Synthetic routes would be designed based on the new scaffold and functional groups.

In Vitro Assays: The synthesized compounds are tested in relevant biological assays to determine their activity and confirm that the scaffold modification retained or improved the desired biological effect.

Structure-Activity Relationship (SAR) Studies: The data from the in vitro assays are used to build a SAR profile for the new series of compounds, guiding further optimization efforts.

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. If a target and a functional assay are identified for this compound, HTS can be employed to discover new, structurally diverse molecules with similar or improved activity.

The development of an HTS campaign requires a robust and sensitive assay. For example, if the compound were found to inhibit a specific enzyme, an assay could be developed to measure the enzyme's activity by detecting the formation of a product or the depletion of a substrate. nih.gov Modern assays often rely on fluorescence, luminescence, or absorbance readouts that can be measured in a microplate format. nih.gov

Key Steps in an HTS Campaign:

Assay Development and Optimization: A biologically relevant assay is developed and optimized for automation, ensuring it is sensitive, reproducible, and has a low rate of false positives and negatives.

Library Screening: A large, diverse chemical library is screened against the target using the developed assay. Automated liquid handlers and plate readers are used to process thousands of compounds per day.

Hit Identification: Compounds that show activity above a certain threshold are identified as "hits."

Hit Confirmation and Triage: Hits are re-tested to confirm their activity and rule out assay artifacts. Their purity and identity are confirmed.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

Hit-to-Lead Optimization: The most promising hits serve as starting points for medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties.

For instance, if this compound were found to inhibit an α-ketoglutarate-dependent dioxygenase, an HTS assay could be developed to quantify succinate, a byproduct of the enzymatic reaction, providing a sensitive method for identifying new inhibitors. nih.gov

Automation in Compound Screening and Data Analysis

The investigation into automated screening and data analysis for this compound yielded no specific results. Modern drug discovery heavily relies on high-throughput screening (HTS) to test large libraries of chemical compounds against biological targets. This process is intrinsically linked with automated data analysis to manage and interpret the vast amounts of data generated. For the general class of diuretics, techniques such as ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) have been optimized for high-throughput screening in contexts like anti-doping control. nih.gov These automated methods allow for the rapid and sensitive detection of various diuretic agents in biological samples. nih.gov However, the application of these automated screening platforms and subsequent data analysis specifically for the discovery or characterization of this compound has not been detailed in available research.

Development of Reporter Gene Assays and Phenotypic Screens

Similarly, a search for the development of reporter gene assays or phenotypic screens specifically involving this compound did not provide any relevant information. Reporter gene assays are a common tool in drug discovery to study gene expression and identify compounds that modulate the activity of a specific target protein or pathway. Phenotypic screening, a strategy that identifies substances altering the phenotype of a cell or organism, has been instrumental in discovering first-in-class drugs. wikipedia.orgcreative-biolabs.com This approach is particularly useful as it does not require a pre-existing hypothesis about a specific drug target. creative-biolabs.com

For diuretics, phenotypic screens could involve observing changes in urine output or electrolyte balance in cellular or animal models. ijcap.inpharmatutor.org Research into thiazide diuretics, for example, has utilized phenotypic and genetic evaluation of patients to understand adverse effects like hyponatremia. nih.gov However, no studies were found that describe the use of this compound in either targeted reporter gene assays or broader phenotypic screening campaigns.

Future Perspectives and Uncharted Research Domains for 2 Methyl 4 Sulfamoyl Phenoxy Acetic Acid

Exploration of Novel Biological Targets based on Mechanistic Insights

The phenoxyacetic acid scaffold is a well-established pharmacophore present in various biologically active agents, including herbicides and drugs with anti-inflammatory and diuretic properties. The presence of the sulfamoyl group (-SO₂NH₂) in (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid is particularly noteworthy, as this functional group is a cornerstone of many diuretic and antibacterial medications. This suggests that a primary avenue for future research should be the systematic exploration of its effects on biological targets associated with these activities.

Initial mechanistic hypotheses could draw parallels with known sulfonamide-containing drugs. For instance, many diuretics target ion transporters in the kidney, such as the Na-K-Cl cotransporter. A focused research program could investigate the interaction of this compound with these and other renal transporters. Furthermore, the broader class of phenoxyacetic acid derivatives has been associated with effects on cellular membrane potentials and redox modulation. nih.gov Future studies could probe whether this compound shares these properties, potentially opening up therapeutic possibilities in areas like cellular protection or metabolic disorders.

A systematic screening approach against a panel of enzymes and receptors would be a crucial next step. High-throughput screening campaigns could rapidly identify potential interactions, which could then be validated through more detailed biochemical and cellular assays.

Table 1: Potential Biological Targets for Investigation

| Target Class | Specific Examples | Rationale for Investigation |

|---|---|---|

| Ion Transporters | Na-K-Cl Cotransporter (NKCC2), Na-Cl Cotransporter (NCC) | The sulfamoyl moiety is a key feature of loop and thiazide diuretics that target these transporters. |

| Enzymes | Carbonic Anhydrases, Cyclooxygenases (COX-1/COX-2) | Sulfonamides are classic carbonic anhydrase inhibitors; phenoxyacetic acids can exhibit anti-inflammatory (COX-inhibiting) activity. mdpi.commdpi.com |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Some complex phenoxyacetic acid derivatives act as PPAR agonists, influencing metabolism. |

| Cell Membrane Proteins | Ion Channels (e.g., K+, Ca2+) | Related phenoxyacetic acid derivatives have been shown to modulate membrane potential. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The structural framework of this compound provides a versatile scaffold for chemical modification. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate the vast chemical space of potential derivatives and to optimize for desired biological activities. mdpi.comresearchgate.net These computational approaches can accelerate the design-synthesis-test cycle, reducing time and cost while increasing the probability of discovering novel candidates with enhanced potency and selectivity. nih.gov

In silico models can be developed to predict the activity of virtual derivatives against the biological targets identified in section 6.1. Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like random forests or neural networks, could be trained on data from related phenoxyacetic acids and sulfonamides to predict the efficacy of new designs. pulsus.com

Furthermore, generative AI models can propose entirely new molecular structures based on the core scaffold, optimized for multiple properties simultaneously, such as target affinity, selectivity, and favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com This approach moves beyond simple modifications to innovate novel chemical matter with potentially superior performance.

Table 2: AI/ML Strategies for Compound Optimization

| AI/ML Technique | Application Area | Potential Outcome |

|---|---|---|

| QSAR Modeling | Lead Optimization | Predict the biological activity of virtual derivatives, guiding synthetic efforts toward more potent compounds. |

| Generative Adversarial Networks (GANs) | De Novo Design | Generate novel molecular structures with desired properties, expanding beyond known chemical space. |

| Molecular Docking & Dynamics | Target Interaction Analysis | Simulate the binding of the compound to its biological target, revealing key interactions and guiding structural modifications for improved affinity. nih.gov |

| ADMET Prediction Models | Drug-Likeness Assessment | Forecast pharmacokinetic and toxicity profiles early in the design phase to minimize late-stage failures. nih.gov |

Development of Advanced Delivery Systems for Targeted Research Applications

To effectively study the biological activity of this compound in vitro and in vivo, advanced delivery systems can be crucial. Poor solubility or non-specific distribution can mask the true potential of a compound. Nanotechnology offers a suite of tools to overcome these challenges by encapsulating the compound in carriers that can enhance solubility, improve stability, and enable targeted delivery. nih.gov

Given the diuretic potential suggested by the sulfamoyl group, parallels can be drawn to delivery systems developed for drugs like furosemide (B1674285) and hydrochlorothiazide. mdpi.comnih.gov For research purposes, formulating this compound into nanoparticles could significantly improve its bioavailability for preclinical studies. mdpi.comnih.gov

Various nanoparticle platforms could be explored, including:

Lipid-based nanoparticles: Solid lipid nanoparticles (SLNs) or liposomes could encapsulate the compound, improving its solubility and controlling its release profile. researchgate.net

Polymeric nanoparticles: Biodegradable polymers like PLGA (polylactic-co-glycolic acid) can be used to create nanoparticles that offer sustained release, which is valuable for long-term efficacy studies.

Biopolymeric nanoparticles: Carriers made from materials like chitosan (B1678972) could offer advantages in terms of biocompatibility and mucoadhesion for specific routes of administration. researchgate.net

These delivery systems would not only be instrumental in research but could also form the basis for future therapeutic formulations should the compound prove to have valuable biological activity.

Interdisciplinary Research with Materials Science and Nanotechnology for Functionalized Architectures

The intersection of chemistry, materials science, and nanotechnology opens up exciting, uncharted domains for this compound beyond conventional pharmacology. The compound's structure, featuring a carboxylic acid group and an aromatic ring, makes it an excellent candidate for integration into functional materials and advanced architectures.

The carboxylic acid moiety can be used as an anchor to graft the molecule onto the surfaces of various materials, including:

Nanoparticles: Gold or silica (B1680970) nanoparticles functionalized with the compound could be developed as probes for biological imaging or as targeted delivery vehicles.

Polymers and Hydrogels: The compound could be incorporated into polymer backbones or hydrogel networks to create materials with tailored biological or chemical-sensing properties.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid nature of related phenoxyacetic acids suggests that this compound could serve as a ligand for creating novel MOFs with unique porous structures for applications in catalysis or separation. nih.gov

This interdisciplinary approach could lead to the development of "smart" materials that respond to specific biological stimuli or advanced analytical tools for detecting specific ions or molecules. For example, a surface functionalized with this compound could be designed as a sensor for metal ions that coordinate with the sulfamoyl and carboxyl groups, creating a detectable optical or electrical signal. Such functionalized architectures represent a truly novel research direction, leveraging the compound's chemical properties for applications far beyond traditional medicine.

Q & A

Q. What are the established synthetic routes for (2-Methyl-4-sulfamoyl-phenoxy)-acetic acid, and what reaction conditions optimize yield?

Methodological Answer: A two-step synthesis is commonly employed:

Nucleophilic Substitution : React 2-methyl-4-sulfamoylphenol with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in alkaline media (e.g., K₂CO₃/DMF) at 60–80°C for 6–12 hours.

Hydrolysis : Treat the intermediate ester with aqueous NaOH (1–2 M) under reflux (70–90°C) for 4–6 hours to yield the free acid .

Q. Key Parameters :

- Molar ratio of phenol to chloroacetate (1:1.2) minimizes side reactions.

- Temperature control during hydrolysis prevents sulfamoyl group degradation.

Q. Example Reaction Table :

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Methyl-4-sulfamoylphenol + Ethyl chloroacetate | K₂CO₃, DMF, 70°C, 8h | 75–85 |

| 2 | Intermediate ester + NaOH | EtOH/H₂O, reflux, 6h | 90–95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR (DMSO-d₆) : Phenolic protons (δ 10.2–10.8 ppm), methyl group (δ 2.3–2.5 ppm), sulfamoyl NH₂ (δ 7.1–7.3 ppm).

- ¹³C NMR : Carboxylic acid (δ 170–175 ppm), aromatic carbons (δ 110–150 ppm) .

- FT-IR : Carboxylic acid O-H (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), sulfonamide S=O (1320–1360 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion [M-H]⁻ at m/z 259.05 (calculated for C₉H₁₀NO₅S).

Validation : Cross-reference experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer:

- X-ray Refinement (SHELX) : Use high-resolution data (≤ 0.8 Å) to refine the structure. Adjust thermal parameters (B-factors) for sulfamoyl and carboxylic groups to account for dynamic disorder .

- DFT Calculations : Compare experimental bond lengths/angles (e.g., C-O in phenoxy group: 1.36 Å) with optimized geometries (B3LYP/6-311+G(d,p)) to identify steric or electronic mismatches .

Q. Example Workflow :

Collect single-crystal XRD data.

Refine using SHELXL (rigid-body then full-matrix least-squares).

Validate with Hirshfeld surface analysis to detect packing effects .

Q. What strategies improve crystallization of this compound for structural studies?

Methodological Answer:

Q. Case Study :

| Solvent System | Crystal Quality | Resolution (Å) |

|---|---|---|

| EtOH/H₂O (3:1) | Needles (0.2 × 0.05 mm) | 0.78 |

| Acetone/Hexane | Prisms (0.3 × 0.3 mm) | 0.85 |

Q. How do sulfamoyl and methyl substituents influence the compound’s physicochemical properties?

Methodological Answer:

Q. Experimental Design :

- HPLC Analysis : Compare retention times under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset: 220°C for methyl-sulfamoyl vs. 190°C for chloro analogs) .

Q. What protocols assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–9, 37°C) for 24–72h. Monitor degradation via HPLC (C18, UV 254 nm). Sulfamoyl hydrolysis is significant at pH < 2 .

- Oxidative Stress : Expose to H₂O₂ (1–5 mM) and measure radical scavenging activity (DPPH assay). Methyl groups may reduce reactivity compared to hydroxyl analogs .

Q. Data Interpretation :

- Degradation pathways (e.g., sulfamoyl → sulfonic acid) identified via LC-MS/MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.